(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)11-19-22-17(23)16-10-15(20-21-16)12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXSNFUFKHYKQ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted products with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the chlorobenzylidene moiety allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzylidene Group
The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Key comparisons include:
Key Insights :
Spectroscopic and Computational Studies
Spectroscopic Characterization
- FT-IR : Stretching vibrations of C=N (1591–1622 cm⁻¹) and N-H (3249 cm⁻¹) confirm hydrazide formation .
- ¹H-NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the imine proton (CH=N) appears as a singlet near δ 8.5 ppm .
DFT Calculations
For E-DPPC (a structural analog):
Biological Activity
(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has shown significant promise in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring and a chlorobenzylidene moiety, contribute to its diverse biological activities.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction between 2-chlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide, typically using an acid catalyst like acetic acid under reflux conditions. This reaction promotes the formation of a Schiff base, leading to the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. For instance, studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been reported to affect the expression of proteins related to apoptosis and cell cycle regulation, leading to reduced viability of cancer cells .
Enzyme Inhibition
This compound has shown significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes by controlling blood sugar levels.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring and chlorobenzylidene moiety facilitate binding to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A study conducted by researchers demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Anticancer Evaluation : In a study focusing on human breast cancer cells (MCF-7), the compound was shown to induce apoptosis through caspase activation, with IC50 values indicating high potency compared to conventional chemotherapeutics .
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for (E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how is the product characterized?
- Methodological Answer : The compound is synthesized via condensation reactions between 3-phenyl-1H-pyrazole-5-carbohydrazide and 2-chlorobenzaldehyde under reflux in ethanol or methanol. The reaction is typically monitored by TLC. Post-synthesis, characterization involves:
- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
- ¹H-NMR : Peaks for the imine proton (δ ~8.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and pyrazole NH (δ ~10–12 ppm) are critical for structural validation .
- ESI-MS : Molecular ion peaks ([M+H]⁺) are used to verify molecular weight .
- Single-crystal X-ray diffraction : Provides definitive proof of the (E)-configuration and molecular geometry .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/DMF). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement uses SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding. Key outputs include:
- Bond lengths/angles : Confirm planarity of the hydrazone moiety (C=N-N-C) .
- Dihedral angles : Between pyrazole and benzylidene rings (e.g., ~10–20°) .
- Intermolecular interactions : Weak C–H⋯N or C–H⋯π interactions stabilize crystal packing .
Advanced Research Questions
How do hybrid DFT calculations (e.g., B3LYP/6-311 G ) contribute to understanding the electronic properties of this carbohydrazide derivative?**
- Methodological Answer : DFT calculations at the B3LYP/6-311 G level are performed to:
- Optimize geometry : Compare gas-phase and solvated (IEFPCM model) structures .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) predict reactivity and charge transfer potential .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., LP(N) → σ*(C-N)) stabilizing the hydrazone linkage .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for docking or reactivity studies .
Q. What methodological approaches are used in molecular docking studies to predict the biological activity of this compound?
- Methodological Answer : Docking workflows include:
- Protein preparation : Fetch target structures (e.g., ERAP1, DNA gyrase) from the PDB; optimize hydrogen bonding networks .
- Ligand preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method) .
- Grid generation : Define active sites using residues critical for function (e.g., Tyr438 in ERAP1) .
- Scoring functions : AutoDock Vina or Glide score binding affinities (ΔG ~-8 to -10 kcal/mol) .
- Validation : Compare with known inhibitors (e.g., thimerosal for ERAP1) and analyze pose reproducibility .
Q. How can researchers analyze structure-activity relationships (SAR) to optimize the bioactivity of pyrazole-carbohydrazide derivatives?
- Methodological Answer : SAR studies involve:
- Substituent variation : Modify the benzylidene (e.g., 4-Cl vs. 4-OCH₃) or pyrazole (e.g., 3-phenyl vs. 5-methyl) groups .
- Biological assays : Test against targets (e.g., DNA gyrase IC₅₀ = 0.15–0.25 µg/mL) .
- QSAR models : Use descriptors like logP, polar surface area, and HOMO energies to correlate with activity .
- Docking-guided optimization : Prioritize derivatives with improved hydrogen bonding (e.g., –Cl substituents enhancing hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
